molecular formula C16H16N2O B14702948 N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide CAS No. 14477-64-6

N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide

Cat. No.: B14702948
CAS No.: 14477-64-6
M. Wt: 252.31 g/mol
InChI Key: XQGSXHORRUCMFW-UHFFFAOYSA-N
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Description

N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide is an organic compound with the molecular formula C16H15NO. It is a derivative of acetanilide and is known for its applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its phenyl and ethanimidoyl groups attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide typically involves the reaction of aniline with acetic anhydride to form acetanilide, followed by the reaction with phenylacetaldehyde. The reaction conditions often include the use of a solvent such as ethanol or benzene and a catalyst like hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines.

    Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its analgesic and antipyretic effects, similar to other acetanilide derivatives.

    Industry: Utilized in the production of dyes, pigments, and rubber chemicals.

Mechanism of Action

The mechanism of action of N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the synthesis of prostaglandins, leading to reduced inflammation and pain. The compound’s structure allows it to interact with cellular receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A precursor to N-Phenyl-N-[(1E)-N-phenylethanimidoyl]acetamide, known for its analgesic and antipyretic properties.

    N-Phenylacetamide: Another derivative of acetanilide with similar applications in medicine and industry.

    N-Phenyl-N-(1-phenylhex-5-en-1-yl)acetamide: A related compound with potential antibacterial and anticancer activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual phenyl groups and ethanimidoyl moiety make it a versatile compound for various synthetic and research applications.

Properties

CAS No.

14477-64-6

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

N-(C-methyl-N-phenylcarbonimidoyl)-N-phenylacetamide

InChI

InChI=1S/C16H16N2O/c1-13(17-15-9-5-3-6-10-15)18(14(2)19)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

XQGSXHORRUCMFW-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)N(C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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